N-benzyl-2-hydroxyquinoline-4-carboxamide
Overview
Description
Preparation Methods
The synthesis of N-benzyl-2-hydroxyquinoline-4-carboxamide typically involves the reaction of quinoline derivatives with benzylamine under specific conditions . One common method includes the alkylation of 1-alkyl-4-hydroxyquinolin-2-ones with benzylamine in the presence of a base such as potassium carbonate (K₂CO₃) or under phase-transfer catalysis using t-butyl-ammonium bromide (TBAB) as a catalyst . The reaction is usually carried out in a solvent like acetone or chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-benzyl-2-hydroxyquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-2-hydroxyquinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes . For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are essential for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes, making it a potential anticancer agent .
Comparison with Similar Compounds
N-benzyl-2-hydroxyquinoline-4-carboxamide can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit diverse biological activities.
N-methyl-4-hydroxyquinoline-2-carboxamide: This compound has a similar structure but with a methyl group instead of a benzyl group, leading to different chemical and biological properties.
Quinoline-4-carboxylic acid derivatives: These compounds are structurally related and have been studied for their potential pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
N-benzyl-2-hydroxyquinoline-4-carboxamide (NBHQC) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its quinoline scaffold, which is known for various biological properties. The compound's structure can be represented as follows:
This compound exhibits notable physical and chemical properties that facilitate its biological activity, including solubility and reactivity profiles that allow for further derivatization in medicinal chemistry.
The biological activity of NBHQC is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may exert its effects through:
- Enzyme Inhibition : NBHQC has shown potential in inhibiting enzymes critical for various biological processes, contributing to its anticancer and antimicrobial properties.
- Targeting Translation Elongation Factors : A study highlighted that derivatives of quinoline-4-carboxamide, including NBHQC, inhibit translation elongation factor 2 (PfEF2) in Plasmodium falciparum, showcasing its potential as an antimalarial agent .
Antimicrobial Activity
NBHQC has been evaluated for its antimicrobial properties against a range of pathogens. Studies have indicated:
- Bacterial Inhibition : The compound has demonstrated moderate antibacterial activity, making it a candidate for developing new antibiotics amid rising antimicrobial resistance .
- Antiviral Properties : Research suggests that quinoline derivatives exhibit antiviral activities, potentially effective against HIV and other viral infections .
Anticancer Activity
The anticancer potential of NBHQC has been explored in various studies:
- In Vitro Studies : NBHQC showed promising results in inhibiting cancer cell proliferation across different cancer types, attributed to its ability to induce apoptosis in cancer cells .
- Mechanism Insights : The compound's mechanism involves disrupting cellular signaling pathways essential for tumor growth and survival.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of NBHQC and related compounds:
These findings underscore the compound's versatility and potential as a lead candidate for drug development.
Properties
IUPAC Name |
N-benzyl-2-oxo-1H-quinoline-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16-10-14(13-8-4-5-9-15(13)19-16)17(21)18-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLUCLVXNFSRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195295 | |
Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901195295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528831-13-2 | |
Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528831-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901195295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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